Cas no 588695-58-3 (Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate)

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is a thiophene-based compound featuring an isothiocyanate functional group, which enhances its reactivity in organic synthesis. The presence of both ethyl and methyl substituents on the thiophene ring contributes to its steric and electronic properties, making it a versatile intermediate for heterocyclic chemistry. The isothiocyanate moiety allows for selective nucleophilic additions, facilitating the construction of thiourea derivatives or other sulfur-containing heterocycles. Its ester group further enables derivatization via hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry and agrochemical research, where thiophene scaffolds are valued for their bioactivity. Its stability under standard conditions ensures reliable handling and storage.
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate structure
588695-58-3 structure
Product Name:Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
CAS No:588695-58-3
MF:C11H13NO2S2
MW:255.356420278549
MDL:MFCD03944637
CID:3029226
Update Time:2025-06-09

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-乙基-2-硫代异氰酸酯邻-5-甲基-噻吩-3-羧酸乙酯
    • AKOS B019360
    • ART-CHEM-BB B019360
    • Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
    • 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylic acid ethyl ester
    • IVK/1268696
    • 4-ethyl-2-isothiocyanato-5-methyl-thiophene-3-carboxylic acid ethyl ester
    • 3-Thiophenecarboxylic acid, 4-ethyl-2-isothiocyanato-5-methyl-, ethyl ester
    • BBL016907
    • STK436908
    • MDL: MFCD03944637
    • Inchi: 1S/C11H13NO2S2/c1-4-8-7(3)16-10(12-6-15)9(8)11(13)14-5-2/h4-5H2,1-3H3
    • InChI Key: JTQFJGGAHHWOFV-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C(=C1C)CC)N=C=S

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 302
  • XLogP3: 4.8
  • Topological Polar Surface Area: 99

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate Pricemore >>

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Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:588695-58-3)Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Order Number:A1166728
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:07
Price ($):320.0
Email:sales@amadischem.com

Additional information on Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (CAS No. 588695-58-3): An Overview of Its Structure, Synthesis, and Applications in Modern Research

Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (CAS No. 588695-58-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of the isothiocyanato group and the ethyl substituents imparts distinct chemical properties that make it a valuable molecule for both academic research and industrial applications.

The chemical structure of Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is characterized by a thiophene ring with an isothiocyanato group at the 2-position, an ethyl group at the 4-position, and a methyl group at the 5-position. The carboxylate ester at the 3-position further enhances its reactivity and solubility properties. This intricate arrangement of functional groups provides a platform for diverse chemical reactions and interactions, making it a versatile building block in synthetic chemistry.

In terms of synthesis, Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can be prepared through a multi-step process involving the reaction of thiophene derivatives with appropriate reagents. One common approach involves the condensation of 4-ethyl-5-methylthiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ester, followed by the introduction of the isothiocyanato group via reaction with thiophosgene or another suitable isocyanate source. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Recent research studies have explored the potential applications of Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate in various fields. In medicinal chemistry, this compound has shown promise as a lead molecule for drug development due to its ability to interact with specific biological targets. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases. These findings suggest that Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate could serve as a valuable starting point for the design of novel therapeutic agents.

Beyond medicinal chemistry, Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The presence of the isothiocyanato group can enhance charge transport properties, while the thiophene ring provides structural stability and π-conjugation. These characteristics have led to its evaluation as a potential material for next-generation electronic devices.

In addition to its chemical and physical properties, safety considerations are crucial when handling Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate. While it is not classified as a hazardous material under current regulations, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.

The future outlook for Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is promising. Ongoing research continues to uncover new applications and optimize existing ones, driven by advancements in synthetic methods and characterization techniques. As more data becomes available, it is likely that this compound will play an increasingly important role in both academic research and industrial innovation.

In conclusion, Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (CAS No. 588695-58-3) is a multifaceted compound with a rich chemical structure that offers numerous opportunities for exploration and application. Its unique combination of functional groups makes it a valuable tool in various scientific disciplines, from drug discovery to materials science. As research progresses, it is expected that this compound will continue to contribute significantly to advancements in these fields.

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Amadis Chemical Company Limited
(CAS:588695-58-3)Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
A1166728
Purity:99%
Quantity:1g
Price ($):320.0
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